Sialorphin

Description

Properties

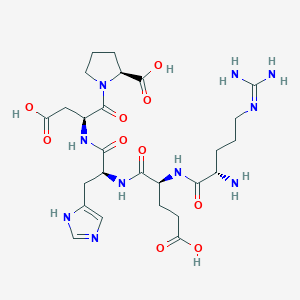

Molecular Formula |

C26H40N10O10 |

|---|---|

Molecular Weight |

652.7 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C26H40N10O10/c27-14(3-1-7-31-26(28)29)21(41)33-15(5-6-19(37)38)22(42)34-16(9-13-11-30-12-32-13)23(43)35-17(10-20(39)40)24(44)36-8-2-4-18(36)25(45)46/h11-12,14-18H,1-10,27H2,(H,30,32)(H,33,41)(H,34,42)(H,35,43)(H,37,38)(H,39,40)(H,45,46)(H4,28,29,31)/t14-,15-,16-,17-,18-/m0/s1 |

InChI Key |

RHFWFWRXHPWFHP-ATIWLJMLSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Sialorphin: A Technical Guide to its Discovery, Mechanism of Action, and Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sialorphin is a naturally occurring pentapeptide (Gln-His-Asn-Pro-Arg) in rats that functions as a potent and specific inhibitor of the cell-surface enzyme Neutral Endopeptidase (NEP, also known as neprilysin, EC 3.4.24.11).[1][2][3] Discovered through a genomic approach, it is primarily synthesized in the submandibular gland and prostate in response to androgens and is released systemically during stress.[2][3] The primary mechanism of action of this compound involves preventing the enzymatic degradation of endogenous peptides, most notably enkephalins. This protective action potentiates the natural analgesic effects of enkephalins by increasing their local concentration and prolonging their interaction with μ- and δ-opioid receptors.[1][2][4] Beyond its role in pain modulation, this compound has demonstrated significant effects on erectile function by enhancing smooth muscle relaxation.[5][6] This technical guide provides an in-depth overview of the discovery of this compound, its detailed mechanism of action, key experimental protocols used in its characterization, and a summary of relevant quantitative data.

Discovery and Background

This compound was first identified in rats through a genomic and postgenomic approach.[2][7] It is the mature peptide product derived from the Vcsa1 gene, which encodes the precursor protein SMR1 (Submandibular Rat 1).[8] Its name is derived from its origin in salivary glands and its morphine-like analgesic effects.[4] this compound is considered an endocrine and exocrine signaling mediator.[2][3]

Subsequent research led to the discovery of its human functional homolog, Opiorphin (Gln-Arg-Phe-Ser-Arg), which was isolated from human saliva.[7][9] Opiorphin also acts as a dual inhibitor of enkephalin-degrading enzymes, targeting both Neutral Endopeptidase (NEP) and Aminopeptidase (B13392206) N (AP-N).[9][10] The discovery of these endogenous peptidase inhibitors has opened new avenues for therapeutic development, particularly in the field of analgesia, with the potential for fewer side effects than traditional opioids.[7][11]

Mechanism of Action

This compound's physiological effects are primarily mediated through its competitive inhibition of Neutral Endopeptidase (NEP).[1][3] NEP is a zinc-dependent metalloprotease located on the cell surface of various tissues, including the nervous system, kidneys, and corporal smooth muscle.[2][6] It plays a critical role in terminating the signaling of numerous bioactive peptides by cleaving them into inactive fragments.[3][12]

Potentiation of Enkephalinergic Pathways (Analgesia)

The principal mechanism underlying this compound's analgesic properties is the protection of endogenous enkephalins (e.g., Met-enkephalin) from degradation by NEP.[1][2] In response to painful stimuli, enkephalins are released and act on opioid receptors to dampen nociceptive signals.[11] However, their action is short-lived due to rapid enzymatic breakdown.[13]

By inhibiting NEP, this compound allows enkephalins to persist in the synaptic cleft for longer, enhancing their ability to activate μ- and δ-opioid receptors.[1][2][4] This amplified and prolonged receptor activation leads to a potent analgesic effect.[1][3] Studies have confirmed that the antinociceptive effects of this compound are reversed by opioid antagonists like naloxone, demonstrating the opioid-dependent nature of its action.[4]

Modulation of Erectile Function

This compound also plays a role in regulating corporal smooth muscle tone, which is critical for erectile function.[5][14] This effect is mediated by the protection of another NEP substrate, C-type natriuretic peptide (CNP).[6]

CNP binds to its receptor (GC-B) on corporal smooth muscle cells, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[6] Elevated cGMP levels activate downstream pathways that result in calcium sequestration and efflux, causing smooth muscle relaxation, vasodilation, and erection.[6] NEP normally degrades CNP, limiting the extent of relaxation. By inhibiting NEP, this compound prolongs the action of CNP, thereby enhancing and sustaining smooth muscle relaxation and improving erectile function in aging rat models.[5][6]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Substrate | Inhibitory Potency (IC₅₀) | Inhibition Type | Source |

| Neutral Endopeptidase (NEP) | Substance P | 0.4–1.0 µM | Competitive | [1][2][3] |

| Neutral Endopeptidase (NEP) | Dansyl-Gly-(pNO2)Phe-βAla | 0.59–0.63 µM | - | [1] |

Table 2: In Vivo Analgesic Effects of this compound in Rats

| Pain Model | This compound Dose (i.v.) | Measured Effect | Result | Source |

| Pin-Pain Test | 100 µg/kg | Frequency of crossing peripheral squares | Increased from 2.9 to 11.1 (p < 0.001) | [15] |

| Pin-Pain Test | 100-200 µg/kg | Vocalization and exploratory activity | Significant reduction in pain behavior | [15] |

| Formalin Test (Early Phase) | 200 µg/kg | Time spent paw licking (seconds) | Reduced from 106.3 s to 66.3 s (p < 0.004) | [15] |

| Opioid Receptor Dependence | 200 µg/kg + antagonists | Reversal of analgesia | Effect abolished by μ- and δ-opioid antagonists | [4] |

Table 3: Effects of this compound on Erectile Function in Aging Rats

| Experimental Model | This compound Dose/Concentration | Measured Parameter | Result | Source |

| In Vivo Electrostimulation | 100 µg (intracorporal) | Intracorporal/Blood Pressure (ICP/BP) Ratio | Increased to ~0.6 after 55-65 minutes | [5][6] |

| In Vitro Organ Bath | 1 µg/mL | Rate of CNP-induced tissue relaxation | 2.5-fold increase compared to control | [5][6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro NEP Inhibition Assay

-

Objective: To determine the inhibitory potency (IC₅₀) of this compound on NEP activity.

-

Enzyme Source: Purified rabbit kidney NEP or membrane preparations from rat kidney or spinal cord tissue.[1][3]

-

Substrate: A physiologically relevant substrate like Substance P or Met-enkephalin, or a fluorogenic substrate like Dansyl-Gly-(pNO2)Phe-βAla.[1][3]

-

Procedure:

-

A constant amount of the enzyme source is pre-incubated with varying concentrations of this compound.

-

Bestatin is often added to block aminopeptidase activity, ensuring that the observed degradation is primarily due to NEP.[1]

-

The reaction is initiated by adding the substrate.

-

The mixture is incubated at 37°C for a defined period.

-

The reaction is stopped (e.g., by heat inactivation or addition of an acid).

-

The amount of substrate degradation or product formation is quantified using High-Performance Liquid Chromatography (HPLC) or fluorometry.[1]

-

The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

-

Formalin Test for Tonic Pain in Rats

-

Objective: To assess the analgesic effect of this compound on continuous, tonic pain.

-

Animals: Male Wistar rats.[1]

-

Procedure:

-

Rats are habituated to the testing environment for several days prior to the experiment.[1]

-

This compound or vehicle is administered intravenously (i.v.) at specified doses (e.g., 100-200 µg/kg).[1]

-

After a set time, a dilute solution of formalin (e.g., 50 µl of 2.5% formalin) is injected subcutaneously into the plantar surface of one hind paw.[1][16]

-

The animal is immediately placed in an observation chamber.

-

The cumulative time the animal spends licking, biting, or flinching the injected paw is recorded for a defined period (e.g., the first 15 minutes, representing the early neurogenic pain phase).[1]

-

A significant reduction in the duration of these pain behaviors in the this compound-treated group compared to the vehicle group indicates an antinociceptive effect.[15]

-

Measurement of Intracavernosal Pressure (ICP) in Rats

-

Objective: To evaluate the in vivo effect of this compound on erectile function.

-

Animals: Retired breeder (aging) rats.[5]

-

Procedure:

-

Rats are anesthetized with pentobarbital (B6593769) sodium.[6]

-

The crus of the penis is exposed, and a baseline measurement of erectile response is taken by electrically stimulating the cavernosal nerve and measuring the resulting intracavernosal pressure (ICP) and mean arterial blood pressure (BP). The ICP/BP ratio is calculated.[5][14]

-

This compound (e.g., 100 µg) or a vehicle solution is microinjected directly into the corpora cavernosa.[5][6]

-

At specific time points following the injection (e.g., 35-45 min and 55-65 min), the cavernosal nerve is stimulated again.[6]

-

ICP and BP are recorded, and the ICP/BP ratio is recalculated.

-

An increase in the ICP/BP ratio in the this compound-treated condition compared to baseline indicates an improvement in erectile function.[5]

-

Conclusion and Future Directions

This compound is a pivotal endogenous modulator of peptide signaling, primarily through the inhibition of Neutral Endopeptidase. Its mechanism of action—protecting enkephalins from degradation—provides a powerful, opioid-dependent analgesic effect. Furthermore, its ability to potentiate CNP signaling highlights its role in smooth muscle relaxation and erectile function. The discovery of this compound and its human counterpart, opiorphin, has validated NEP inhibition as a promising therapeutic strategy. Future research and development may focus on creating stable, synthetic analogs of this compound with improved pharmacokinetic profiles for the treatment of acute and chronic pain, inflammatory conditions, and erectile dysfunction, potentially offering a safer alternative to conventional opioid therapies.[12][17][18]

References

- 1. pnas.org [pnas.org]

- 2. This compound, a natural inhibitor of rat membrane-bound neutral endopeptidase that displays analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. This compound, a natural inhibitor of rat membrane-bound neutral endopeptidase that displays analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (the mature peptide product of Vcsa1) relaxes corporal smooth muscle tissue and increases erectile function in the ageing rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (the mature peptide product of Vcsa1) relaxes corporal smooth muscle tissue and increases erectile function in the ageing rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catherine Rougeot and the discovery of a new painkiller molecule - News from the Institut Pasteur [pasteur.fr]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Human Opiorphin, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. N-Terminally Lipidated this compound Analogs—Synthesis, Molecular Modeling, In Vitro Effect on Enkephalins Degradation by NEP and Treatment of Intestinal Inflammation in Mice | MDPI [mdpi.com]

- 13. Spinorphin as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Role of Opiorphins (Endogenous Neutral Endopeptidase Inhibitors) in Urogenital Smooth Muscle Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1-Substituted this compound analogues-synthesis, molecular modelling and in vitro effect on enkephalins degradation by NEP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Endogenous Inhibitors of Neutral Endopeptidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutral endopeptidase (NEP), also known as neprilysin, enkephalinase, or CD10, is a zinc-dependent metalloprotease ubiquitously expressed on the surface of various cells. It plays a critical role in regulating the biological activity of numerous peptide hormones and neuropeptides by catalyzing the cleavage of peptide bonds on the amino side of hydrophobic residues. By inactivating these signaling peptides, NEP modulates a wide array of physiological processes, including cardiovascular homeostasis, inflammation, pain perception, and neuronal function.

The endogenous substrates of NEP are, in effect, its natural inhibitors. By competitively binding to the active site, they undergo enzymatic degradation. The inhibition of NEP, whether by endogenous substrate competition or exogenous pharmacological agents, leads to an increased bioavailability of these peptides, thereby potentiating their physiological effects. This principle forms the basis of therapeutic strategies targeting NEP in conditions such as heart failure, hypertension, and pain management. This technical guide provides an in-depth overview of the key endogenous inhibitors of NEP, their kinetic interactions, the signaling pathways they modulate, and the experimental methodologies used to study these interactions.

Key Endogenous Inhibitors of Neutral Endopeptidase

The primary endogenous peptides that act as substrates for and are regulated by neutral endopeptidase include:

-

Natriuretic Peptides: Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP) are cardiac hormones that regulate blood pressure and volume homeostasis through vasodilation, natriuresis, and diuresis.

-

Bradykinin (B550075): A potent vasodilator involved in inflammation, blood pressure regulation, and pain. Its degradation by NEP is a key mechanism for terminating its activity.

-

Substance P: A neuropeptide of the tachykinin family, it is a key mediator of pain transmission and neurogenic inflammation.

-

Opioid Peptides (Enkephalins): These endogenous neuropeptides, including Met-enkephalin and Leu-enkephalin, are involved in pain modulation and emotional responses.

Data Presentation: Kinetic Parameters of Endogenous NEP Inhibitors

The interaction between neutral endopeptidase and its endogenous peptide substrates can be quantified by Michaelis-Menten kinetics. The Michaelis constant (K_m) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), indicating the affinity of the enzyme for the substrate. The catalytic constant (k_cat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency. While complete kinetic data for all endogenous substrates is not always available, the following tables summarize the known quantitative parameters of their interaction with NEP.

| Endogenous Inhibitor (Substrate) | Enzyme Source | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Atrial Natriuretic Peptide (ANP) | Porcine NEP | - | - | 5.1 | [1] |

| B-type Natriuretic Peptide (BNP) | Porcine NEP | - | - | 0.5 | [1] |

| C-type Natriuretic Peptide (CNP) | Porcine NEP | - | - | 7.8 | [1] |

| Lysylbradykinin | Recombinant EP 24.11 | - | - | 8.4 x 10⁵ | [2] |

| Substance P | Purified Cathepsin G* | 1.13 | 6.35 | 5639 | [3] |

| Leu⁵-enkephalin | - | - | - | - | - |

| Met⁵-enkephalin | - | - | - | - | - |

*Note: Kinetic data for Substance P with NEP is limited; data for Cathepsin G is provided for context as another enzyme involved in its degradation.

| Endogenous Inhibitor | K_i (μM) | Comments | Reference |

| Leu⁵-enkephalin | < 75 | Good inhibitor of Leu⁵-enkephalin hydrolysis | [4] |

| Met⁵-enkephalin | < 75 | Good inhibitor of Leu⁵-enkephalin hydrolysis | [4] |

| Met⁵-enkephalin-Arg⁶-Phe⁷ | < 75 | Good inhibitor of Leu⁵-enkephalin hydrolysis | [4] |

| α-neo-endorphin | > 500 | Poor inhibitor | [4] |

| β-neo-endorphin | > 500 | Poor inhibitor | [4] |

| Dynorphin | > 500 | Poor inhibitor | [4] |

| β-endorphin | > 500 | Poor inhibitor | [4] |

Experimental Protocols

General Protocol for Determining Enzyme Kinetic Parameters (K_m and V_max)

This protocol outlines the general steps for determining the Michaelis-Menten kinetic parameters for the degradation of an endogenous peptide by NEP.

a. Materials:

-

Purified Neutral Endopeptidase (recombinant or from tissue homogenate)

-

Endogenous peptide substrate of interest

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Detection reagent/system (e.g., HPLC-UV/fluorescence detector, fluorometric substrate)

-

Microplate reader or HPLC system

-

Incubator or water bath at 37°C

b. Procedure:

-

Prepare a series of substrate concentrations: Dilute the endogenous peptide substrate in the reaction buffer to create a range of concentrations, typically spanning from 0.1 to 10 times the estimated K_m.

-

Enzyme Preparation: Dilute the purified NEP in the reaction buffer to a concentration that yields a linear reaction rate over the desired time course.

-

Reaction Initiation: In a microplate or reaction tube, combine the substrate solution and the reaction buffer. Pre-incubate at 37°C for 5-10 minutes. Initiate the reaction by adding the enzyme solution.

-

Monitoring the Reaction: Measure the rate of product formation or substrate depletion over time. This can be achieved through:

-

HPLC-based method: At specific time points, stop the reaction (e.g., by adding a quenching solution like trifluoroacetic acid). Separate the substrate and product using reverse-phase HPLC and quantify the peak areas.

-

Fluorometric method: If a fluorogenic substrate is used, continuously monitor the increase in fluorescence using a microplate reader.

-

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the progress curve.

-

Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of V_max and K_m. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to estimate these parameters.

-

Protocol for NEP Activity Assay using a Fluorogenic Substrate

This protocol describes a common method for measuring NEP activity, which can be adapted to screen for inhibitory activity of endogenous peptides.

a. Materials:

-

NEP enzyme source (purified enzyme, cell lysate, or tissue homogenate)

-

Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Gly-Phe-Ser-Ala-Phe-Lys-(Dnp)-OH)

-

NEP inhibitor (e.g., Thiorphan) for control experiments

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader (λex = ~330 nm, λem = ~430 nm)

b. Procedure:

-

Sample Preparation: Prepare the NEP-containing samples (e.g., neutrophil suspension) in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the NEP sample. For control wells, pre-incubate the sample with a known NEP inhibitor (e.g., 30 μM Thiorphan) for 30 minutes.

-

Reaction Initiation: Add the fluorogenic substrate to each well to initiate the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence in kinetic mode for a set period (e.g., 1-2 hours), taking readings at regular intervals.

-

Data Analysis:

-

Calculate the rate of increase in fluorescence (RFU/min) for each sample.

-

The NEP activity is proportional to the rate of fluorescence increase. The specific activity can be calculated by subtracting the rate of the inhibited control from the rate of the uninhibited sample.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the endogenous substrates of neutral endopeptidase.

Caption: Natriuretic Peptide Signaling Pathway.

Caption: Bradykinin B2 Receptor Signaling Pathway.

Caption: Substance P Neurokinin-1 Receptor Signaling.

Caption: Opioid Peptide Signaling Pathway.

Experimental Workflows

The following diagram illustrates a typical workflow for the characterization of an endogenous NEP inhibitor.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Degradation of lysylbradykinin by endopeptidase 24.11 and endopeptidase 24.15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of substance P and bradykinin by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reaction of opioid peptides with neutral endopeptidase ("enkephalinase") - PubMed [pubmed.ncbi.nlm.nih.gov]

Sialorphin's Crucial Role in Thwarting Enkephalin Degradation: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of sialorphin's mechanism of action in the context of enkephalin degradation pathways. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge, presents quantitative data, details experimental methodologies, and visualizes the complex biological interactions governing this critical physiological process.

Executive Summary

Endogenous enkephalins are critical opioid peptides in pain modulation and emotional regulation. Their therapeutic potential is limited by rapid enzymatic degradation in the synaptic cleft. This compound, a naturally occurring peptide, has been identified as a potent inhibitor of neprilysin (NEP), a primary enzyme responsible for enkephalin inactivation. By inhibiting NEP, this compound effectively shields enkephalins from degradation, thereby prolonging their analgesic and other physiological effects. This guide delves into the intricate molecular interactions of this pathway, offering a comprehensive resource for the scientific community.

The Enkephalin Degradation Cascade: A Multi-Enzyme Process

The biological activity of enkephalins, such as Met-enkephalin and Leu-enkephalin, is terminated by a group of ectoenzymes collectively referred to as enkephalinases. The primary enzymes implicated in this process are:

-

Neprilysin (NEP) : Also known as neutral endopeptidase or CD10, NEP is a zinc-dependent metalloprotease that cleaves enkephalins at the Gly3-Phe4 bond.[1]

-

Aminopeptidase (B13392206) N (APN) : This enzyme hydrolyzes the N-terminal Tyr1-Gly2 bond of enkephalins.[1]

-

Dipeptidyl Peptidase 3 (DPP3) : DPP3 is another key enzyme in enkephalin metabolism.[2]

The concerted action of these enzymes ensures the rapid inactivation of enkephalins, thus tightly regulating opioid signaling.

This compound: A Potent and Specific Inhibitor of Neprilysin

This compound is a pentapeptide (Gln-His-Asn-Pro-Arg) first identified in rats.[3][4] It functions as a potent and competitive inhibitor of neprilysin.[3][5] By binding to the active site of NEP, this compound prevents the enzyme from accessing and degrading its substrates, including enkephalins.[5] This inhibitory action leads to an increased local concentration and prolonged half-life of enkephalins, thereby enhancing their physiological effects.[3]

While this compound's primary target is NEP, its human homolog, opiorphin (B1632564) (Gln-Arg-Phe-Ser-Arg), has been shown to be a dual inhibitor of both NEP and aminopeptidase N (APN).[6][7] This dual inhibition provides a more comprehensive blockade of enkephalin degradation. Currently, there is no direct evidence to suggest that this compound inhibits DPP3. Interestingly, some research suggests that this compound may potentiate the effects of Met-enkephalin through mechanisms beyond simple peptidase inhibition, hinting at a more complex modulatory role.[8]

This compound's inhibitory action on neprilysin.

Quantitative Analysis of this compound's Inhibitory Potency

The efficacy of this compound as an inhibitor of neprilysin has been quantified in several studies. The following table summarizes the key inhibitory constants.

| Inhibitor | Enzyme | Substrate | IC50 / % Inhibition | Reference |

| This compound | Rat Neprilysin (NEP) | Substance P | 0.4–1 µM | [3][4] |

| pGlu1-Sialorphin | Rabbit Kidney NEP | Dansyl-Gly-(pNO2)Phe-βAla | 0.59 µM | [5] |

| Gln-1-Sialorphin | Rabbit Kidney NEP | Dansyl-Gly-(pNO2)Phe-βAla | 0.63 µM | [5] |

| This compound | Rat Spinal Enkephalinase (NEP) | Met-enkephalin | 70–96% inhibition at 10 µM | [5] |

| Opiorphin | Human Neprilysin (hNEP) | Substance P | 11 ± 3 µM | [6] |

| Opiorphin | Recombinant hNEP | Substance P | 29 ± 1 µM | [6] |

| Opiorphin | Porcine Aminopeptidase M (pAP-M) | Met-enkephalin | 36 ± 12 µM | [8] |

| Opiorphin | Recombinant hNEP | Met-enkephalin | 33 ± 11 µM | [8] |

Downstream Signaling: Potentiation of Opioid Receptor Activation

By preventing the degradation of enkephalins, this compound indirectly leads to the enhanced activation of opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors.[3] This increased receptor activation is the basis for the analgesic effects observed with this compound administration.

This compound's downstream signaling cascade.

Detailed Experimental Protocols

This section provides representative methodologies for key experiments used to characterize the role of this compound in enkephalin degradation.

In Vitro Enkephalin Degradation Assay using HPLC

This protocol outlines a general procedure for quantifying the degradation of enkephalins by NEP and the inhibitory effect of this compound.

Materials:

-

Met-enkephalin or Leu-enkephalin standard

-

Recombinant Neprilysin (NEP)

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Quenching solution (e.g., 1 M HCl or trifluoroacetic acid)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase solvents (e.g., acetonitrile (B52724) and water with 0.1% TFA)

Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the incubation buffer, a known concentration of NEP, and varying concentrations of this compound (for inhibition studies) or buffer alone (for control).

-

Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add a known concentration of enkephalin to each tube to start the reaction.

-

Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction tube and immediately add it to a separate tube containing the quenching solution to stop the enzymatic reaction.

-

Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to HPLC vials.

-

HPLC Analysis: Inject the samples onto the HPLC system. Use a gradient elution method to separate the intact enkephalin from its degradation products.[9][10]

-

Data Analysis: Quantify the peak area of the intact enkephalin at each time point. Calculate the rate of degradation and determine the IC50 or Ki value for this compound.

Workflow for HPLC-based enkephalin degradation assay.

In Vivo Analgesia Assessment: The Rat Formalin Test

The formalin test is a widely used model of tonic pain and is employed to assess the analgesic efficacy of compounds like this compound.[11][12]

Materials:

-

Male Wistar rats (or other appropriate strain)

-

5% formalin solution

-

This compound solution

-

Vehicle control solution (e.g., saline)

-

Observation chambers

Procedure:

-

Acclimation: Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound (e.g., 100-200 µg/kg, i.v.) or vehicle to the rats.[3]

-

Formalin Injection: After a predetermined time following drug administration, inject a small volume (e.g., 50 µL) of 5% formalin solution subcutaneously into the plantar surface of one hind paw.[11]

-

Behavioral Observation: Immediately place the rat back into the observation chamber and record its behavior for a set period (e.g., 60 minutes). The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).

-

Nociceptive Scoring: Quantify the nociceptive behaviors, which primarily include flinching, licking, and biting of the injected paw. This can be done by recording the frequency or duration of these behaviors.[12]

-

Data Analysis: Compare the nociceptive scores between the this compound-treated and vehicle-treated groups to determine the analgesic effect of this compound.

In Vivo Analgesia Assessment: The Pin-Pain Test

The pin-pain test is used to evaluate the response to acute mechanical pain.[13]

Materials:

-

Male Wistar rats

-

A test arena with a floor containing blunted pins

-

This compound solution

-

Vehicle control solution

Procedure:

-

Drug Administration: Administer this compound (e.g., 50-100 µg/kg, i.v.) or vehicle to the rats.[13]

-

Test Arena Exposure: After a short delay (e.g., 5 minutes), place the rat in the pin-pain test arena for a defined period (e.g., 3 minutes).[13]

-

Behavioral Recording: Record the rat's behavior, including the number of escape attempts, vocalizations, and exploratory behavior (e.g., number of squares crossed in the pin-overlaid area).[13]

-

Data Analysis: Compare the behavioral responses of the this compound-treated and vehicle-treated groups. A decrease in pain-related behaviors (escapes, vocalizations) and an increase in exploratory behavior in the this compound group indicate an antinociceptive effect.

Conclusion and Future Directions

This compound represents a significant endogenous modulator of the enkephalinergic system. Its potent and specific inhibition of neprilysin provides a powerful mechanism for enhancing the analgesic and other beneficial effects of endogenous enkephalins. The findings detailed in this guide underscore the therapeutic potential of targeting enkephalin-degrading enzymes for the development of novel analgesics and other therapeutics.

Future research should focus on several key areas:

-

Elucidating the full inhibitory profile of this compound: Investigating whether this compound directly interacts with other enkephalin-degrading enzymes like APN and DPP3.

-

Exploring the non-peptidase inhibitory mechanisms of this compound: Understanding the additional ways in which this compound may potentiate enkephalin signaling.

-

Developing this compound analogs with improved pharmacokinetic properties: Enhancing the stability and bioavailability of this compound to increase its therapeutic utility.

A deeper understanding of this compound's role in enkephalin degradation pathways will undoubtedly pave the way for innovative strategies in pain management and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. Spinorphin as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a natural inhibitor of rat membrane-bound neutral endopeptidase that displays analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enkephalin degrading enzymes: metalloproteases with high potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a natural inhibitor of rat membrane-bound neutral endopeptidase that displays analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Opiorphin, a natural antinociceptive modulator of opioid-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Opiorphin - Wikipedia [en.wikipedia.org]

- 8. This compound Potentiates Effects of [Met5]Enkephalin without Toxicity by Action other than Peptidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of enkephalins, beta-endorphins and small peptides in their sequences by highly sensitive high-performance liquid chromatography with electrochemical detection: implications in opioid peptide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. farm.ucl.ac.be [farm.ucl.ac.be]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Physiological Functions of Sialorphin in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sialorphin is an endogenous pentapeptide (Gln-His-Asn-Pro-Arg) first identified in the submandibular gland of rats.[1] This technical guide provides an in-depth overview of the physiological functions of this compound in rats, with a focus on its role as a potent and specific inhibitor of neprilysin (NEP). By preventing the degradation of endogenous opioid peptides, primarily enkephalins, this compound modulates key physiological processes, including pain perception and erectile function.[2][3] This document summarizes quantitative data, details experimental methodologies, and visualizes the core signaling pathways to support further research and drug development efforts in this area.

Core Mechanism of Action: Neprilysin Inhibition

This compound's primary physiological role is the inhibition of the cell surface metalloendopeptidase, neprilysin (NEP; EC 3.4.24.11).[2][4] NEP is responsible for the inactivation of several signaling peptides, including enkephalins, substance P, and atrial natriuretic peptide.[1][2] By binding to and competitively inhibiting NEP, this compound protects these endogenous peptides from degradation, thereby potentiating and prolonging their physiological effects.[2][5]

Signaling Pathway

The mechanism of action of this compound primarily involves the potentiation of the endogenous opioid system. In response to stimuli such as stress or pain, endogenous opioid peptides like Met-enkephalin are released.[2] These peptides act on opioid receptors (μ and δ) to produce analgesic effects.[2] However, their action is short-lived due to rapid degradation by NEP. This compound intervenes by inhibiting NEP, leading to an accumulation of enkephalins in the synaptic cleft, which enhances and prolongs the activation of opioid receptors, resulting in a sustained analgesic response.[2][4]

Figure 1: this compound's mechanism of action in potentiating enkephalin signaling.

Physiological Functions

Analgesia

Intravenous administration of this compound has been shown to produce potent antinociceptive effects in various rat models of pain.[2][5] This analgesic action is primarily mediated by the potentiation of endogenous enkephalins acting on μ- and δ-opioid receptors.[2][6] The effect is dose-dependent and has been demonstrated in both acute mechanical and chemical pain models.[2][7]

Erectile Function

This compound has been identified as a key regulator of erectile function in aging rats.[3] It relaxes corporal smooth muscle tissue, leading to an increase in intracorporeal pressure relative to systemic blood pressure (ICP/BP ratio), a key indicator of erectile function.[3][8] This effect is believed to be mediated through the potentiation of C-type natriuretic peptide (CNP), which, like enkephalins, is a substrate for NEP.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound in rats.

| Parameter | Value | Tissue/Model | Reference |

| IC₅₀ for Substance P breakdown | 0.4–1 µM | Rat spinal and renal NEP | [2] |

Table 1: In Vitro Inhibitory Activity of this compound.

| Experimental Model | This compound Dose (i.v.) | Observed Effect | Reference |

| Pin-Pain Test | 100 µg/kg | Significant increase in peripheral square crosses (from 2.9 to 11.1) and rearing (from 0.7 to 3.9) | [2] |

| Pin-Pain Test | 200 µg/kg | Antinociceptive effect abolished by μ- and δ-opioid receptor antagonists | [7] |

| Formalin Test (early phase) | 200 µg/kg | Significant reduction in paw licking time (from 106.3 s to 66.3 s) | [2] |

Table 2: In Vivo Analgesic Effects of this compound in Rats.

| Experimental Model | This compound Dose (intracorporeal) | Time Post-Injection | ICP/BP Ratio | Reference |

| Aging Rat Model | 100 µg | 55–65 min | Approached 0.6 | [3][8] |

Table 3: Effects of this compound on Erectile Function in Aging Rats.

Detailed Experimental Protocols

Pin-Pain Test

This test assesses the response to acute mechanical pain.[4]

Figure 2: Workflow for the Pin-Pain Test.

Methodology:

-

Apparatus: An open field with the peripheral area covered by blunt pins.[2]

-

Habituation: Rats are habituated to the test environment without pins for 20 minutes on two consecutive days before the test to reduce stress-related neophobia.[4]

-

Administration: this compound (e.g., 50, 100, or 200 µg/kg) or vehicle is administered via intravenous injection.[2]

-

Testing: Five minutes after injection, the rat is placed in the center of the open field, and its behavior is recorded for a 3-minute period.[2][4]

-

Parameters Measured: The frequency of behaviors such as crossing the pin-overlaid squares, rearing on the pins, escape attempts, and vocalizations are quantified.[2][4] An increase in exploratory behaviors in the pin area is indicative of an antinociceptive effect.[2]

Formalin Test

This model is used to assess the response to a persistent chemical noxious stimulus.[4]

Figure 3: Workflow for the Formalin Test.

Methodology:

-

Habituation: Rats are habituated to the testing environment for two days prior to the experiment.[4]

-

Administration: this compound (e.g., 200 µg/kg) or vehicle is administered intravenously.[2]

-

Noxious Stimulus: Ten minutes after this compound administration, 50 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the rat's hind paw.[4]

-

Observation: The duration of paw licking is recorded for a 15-minute period immediately following the formalin injection (representing the early, acute phase of the pain response).[2][4]

-

Endpoint: A reduction in the time spent licking the injected paw indicates an antinociceptive effect.[2]

Conclusion and Future Directions

This compound represents a significant endogenous modulator of the enkephalinergic system in rats. Its ability to produce potent analgesia and improve erectile function through the inhibition of neprilysin highlights its therapeutic potential. The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals. Future investigations could focus on the development of stable this compound analogs with improved pharmacokinetic profiles for potential clinical applications in pain management and sexual health. Furthermore, exploring the full spectrum of NEP substrates protected by this compound could unveil additional physiological roles for this intriguing peptide.

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. This compound (the mature peptide product of Vcsa1) relaxes corporal smooth muscle tissue and increases erectile function in the ageing rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a natural inhibitor of rat membrane-bound neutral endopeptidase that displays analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. This compound, a natural inhibitor of rat membrane-bound neutral endopeptidase that displays analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound (the mature peptide product of Vcsa1) relaxes corporal smooth muscle tissue and increases erectile function in the ageing rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Sialorphin: A Natural Modulator of Nociception - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sialorphin, an endogenous pentapeptide, has emerged as a significant modulator of nociception. Its primary mechanism of action involves the potent and specific inhibition of neprilysin (NEP), a key enzyme responsible for the degradation of enkephalins. By preventing the breakdown of these endogenous opioid peptides, this compound effectively enhances and prolongs their analgesic effects, offering a promising avenue for the development of novel pain therapeutics. This technical guide provides a comprehensive overview of the core science behind this compound's role in pain modulation, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the concepts presented.

Introduction

Pain remains a significant global health challenge, with a substantial need for novel analgesics that offer improved efficacy and fewer side effects compared to existing treatments. The endogenous opioid system, comprising opioid peptides (enkephalins, endorphins, and dynorphins) and their receptors, is a critical pathway for pain modulation. Enkephalins, in particular, play a crucial role in attenuating pain signals. However, their therapeutic potential is limited by their rapid enzymatic degradation in vivo.

This compound, a naturally occurring peptide, acts as a powerful and specific inhibitor of neprilysin (NEP; also known as neutral endopeptidase or CD10), a primary enkephalin-degrading enzyme.[1][2] By inhibiting NEP, this compound protects endogenous enkephalins from breakdown, thereby potentiating their analgesic effects.[1][3] This indirect mechanism of analgesia presents a compelling strategy for pain management, potentially avoiding some of the adverse effects associated with direct opioid receptor agonists. This guide delves into the technical details of this compound's function as a modulator of nociception, providing researchers and drug development professionals with the foundational knowledge to explore its therapeutic potential.

Mechanism of Action: The this compound-NEP-Enkephalin Axis

This compound exerts its antinociceptive effects by intervening in the degradation pathway of endogenous enkephalins. The core of its mechanism lies in the inhibition of the cell-surface enzyme neprilysin.

Neprilysin Inhibition

Neprilysin is a zinc-dependent metalloprotease that cleaves and inactivates a variety of signaling peptides, including the enkephalins.[4] this compound acts as a competitive inhibitor of NEP, binding to the enzyme's active site and preventing it from metabolizing its substrates.[2][3] This inhibition is specific and potent, leading to a localized increase in the concentration and duration of action of enkephalins at the synapse.

Potentiation of Endogenous Opioid Signaling

By preventing their degradation, this compound effectively increases the bioavailability of enkephalins. These elevated levels of enkephalins are then free to bind to and activate opioid receptors, primarily the µ- and δ-opioid receptors, which are key players in the modulation of pain perception.[1][2] The activation of these receptors leads to a cascade of intracellular events that ultimately result in a reduction in the transmission of nociceptive signals.

Signaling Pathway of this compound-Mediated Analgesia

References

The Nexus of Sialorphin and Erectile Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erectile dysfunction (ED) is a prevalent condition with significant impacts on quality of life. Current therapeutic strategies primarily target the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway. However, a growing body of preclinical evidence suggests a novel regulatory axis involving the pentapeptide Sialorphin, offering a potential new avenue for therapeutic intervention. This technical guide provides an in-depth analysis of the existing research linking this compound to erectile function, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate its role. This compound, the mature peptide product of the Vcsa1 gene, has been identified as a potent endogenous inhibitor of neutral endopeptidase (NEP).[1][2][3] This inhibition is central to its physiological effects on penile erection.

The Vcsa1 gene has been consistently shown to be significantly down-regulated in various rat models of erectile dysfunction, including those induced by aging, diabetes, and cavernous nerve injury. This observation has led to the hypothesis that a deficiency in this compound may be a contributing factor to the pathophysiology of ED.[4] Subsequent studies involving the administration of this compound or gene transfer of Vcsa1 have demonstrated a restoration of erectile function in these models.[5] This guide will synthesize the key findings from these studies, presenting the data in a structured format to facilitate critical evaluation and future research design.

Mechanism of Action: The this compound-NEP-CNP Pathway

The primary mechanism by which this compound influences erectile function is through the inhibition of neutral endopeptidase (NEP).[4][1] NEP is a membrane-bound enzyme responsible for the degradation of several vasoactive peptides, including C-type natriuretic peptide (CNP).[4] In the context of penile erection, CNP plays a crucial role in promoting the relaxation of the corpus cavernosum smooth muscle, a key event for increased blood flow and tumescence.[4]

By inhibiting NEP, this compound effectively prolongs the local bioavailability of CNP.[4] This leads to a sustained activation of the CNP receptor, guanylyl cyclase-B (GC-B), resulting in increased intracellular levels of cGMP.[4] The accumulation of cGMP activates downstream signaling cascades that ultimately lead to a decrease in intracellular calcium concentrations and smooth muscle relaxation.[4] This proposed signaling pathway highlights this compound as an upstream regulator of the cGMP pathway, acting synergistically with the NO-mediated signaling cascade.

Quantitative Data on this compound's Effects

The pro-erectile effects of this compound have been quantified in both in vivo and in vitro studies. The following tables summarize the key findings from this research.

Table 1: In Vivo Effects of this compound on Erectile Function in Aged Rats

| Treatment Group | Stimulation | Time Post-Injection (min) | ICP/BP Ratio (Mean) | Significance (p-value) |

| This compound (100 µg) | 0.75 mA | 35-45 | Increased | < 0.05 |

| 55-65 | Increased | < 0.05 | ||

| 4 mA | 55-65 | ~ 0.6 | < 0.05 | |

| Carrier Alone | 0.75 mA / 4 mA | N/A | No significant effect | N/A |

| This compound (10 µg) | 0.75 mA / 4 mA | N/A | No significant effect | N/A |

| Data sourced from Davies et al. (2007).[4][5] |

Table 2: In Vitro Effects of this compound on Corporal Smooth Muscle Relaxation

| Condition | Pre-contraction Agent | Relaxing Agent | Outcome |

| This compound (1 µg/mL) Incubation | Phenylephrine (B352888) (1 µM) | CNP (1 µM) | 2.5-fold increase in the rate of relaxation compared to carrier alone |

| Carrier Alone Incubation | Phenylephrine (1 µM) | CNP (1 µM) | Baseline relaxation rate |

| Data sourced from Davies et al. (2007).[4][5] |

Detailed Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the role of this compound in erectile function. These protocols are based on the descriptions provided in the primary literature and supplemented with standard physiological research practices where necessary.

In Vivo Assessment of Erectile Function

1. Animal Model:

-

Species: Male retired breeder Sprague-Dawley rats were used as a model for age-related erectile dysfunction.

2. Anesthesia and Surgical Preparation:

-

Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine mixture or other suitable anesthetic, ensuring a stable plane of anesthesia throughout the procedure.

-

The carotid artery is isolated and cannulated with a polyethylene (B3416737) tube filled with heparinized saline to monitor systemic blood pressure (BP).

-

The penis is exposed, and a 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).[6]

-

The cavernous nerve is identified and isolated for electrical stimulation.

3. Measurement of Erectile Function:

-

Erectile function is assessed by measuring the ICP in response to electrical stimulation of the cavernous nerve.

-

Stimulation parameters are typically set at various frequencies and currents (e.g., 0.75 mA and 4 mA) to elicit a graded erectile response.[4]

-

The erectile response is quantified as the ratio of the peak ICP to the mean arterial pressure (MAP), expressed as the ICP/BP ratio.[4][6]

4. This compound Administration and Data Collection:

-

A baseline erectile response is established before any intervention.

-

This compound (e.g., 10 µg or 100 µg) or a carrier solution is administered via a single intracorporeal injection.[4]

-

The erectile response to cavernosal nerve stimulation is then measured at specific time points post-injection (e.g., 15-25, 35-45, and 55-65 minutes) to determine the time course of this compound's effect.[4]

In Vitro Assessment of Corporal Smooth Muscle Relaxation

1. Tissue Preparation:

-

Corpus cavernosum tissue is excised from euthanized rats and placed in cold, oxygenated Krebs-Ringer bicarbonate solution.

-

The tissue is carefully dissected to obtain smooth muscle strips of a standardized size.[4][7]

2. Organ Bath Setup:

-

The corporal smooth muscle strips are mounted in a tissue organ bath containing Krebs-Ringer solution maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[7][8]

-

The strips are connected to isometric force transducers to record changes in muscle tension.[7]

3. Experimental Procedure:

-

The tissue strips are allowed to equilibrate under a basal tension for a specified period.

-

The strips are then pre-contracted with a vasoconstrictor agent, typically phenylephrine (e.g., 1 µM), to establish a stable contractile tone.[4]

-

Once a stable contraction is achieved, the tissue is incubated with either this compound (e.g., 1 µg/mL) or the carrier solution.[4]

-

A relaxing agent, such as CNP (e.g., 1 µM), is then added to the bath to induce smooth muscle relaxation.[4]

-

The change in tension is continuously recorded, and the rate of relaxation is calculated and compared between the this compound-treated and control groups.[4]

Discussion and Future Directions

The preclinical data strongly support a role for this compound in the regulation of erectile function. Its mechanism of action via NEP inhibition presents a compelling target for the development of novel therapeutics for ED. The ability of this compound to enhance the endogenous CNP-mediated relaxation of corporal smooth muscle suggests that it could be effective in a broad population of patients, potentially including those who are refractory to current PDE5 inhibitor therapies.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound, as well as its dose-response relationship and duration of action.

-

Safety and Toxicology: Comprehensive safety and toxicology studies are essential before this compound or its analogues can be considered for clinical development.

-

Clinical Trials: Ultimately, well-designed clinical trials in men with ED are required to establish the efficacy and safety of this compound-based therapies in humans.

-

Combination Therapies: The potential for synergistic effects between this compound and existing ED treatments, such as PDE5 inhibitors, should be explored.

References

- 1. Transcription of G-protein coupled receptors in corporal smooth muscle is regulated by this compound (an endogenous neutral endopeptidase inhibitor) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. auajournals.org [auajournals.org]

- 3. This compound, a natural inhibitor of rat membrane-bound neutral endopeptidase that displays analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (the mature peptide product of Vcsa1) relaxes corporal smooth muscle tissue and increases erectile function in the ageing rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (the mature peptide product of Vcsa1) relaxes corporal smooth muscle tissue and increases erectile function in the ageing rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Smooth muscle and parasympathetic nerve terminals in the rat urinary bladder have different subtypes of α1 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sialorphin Gene (Vcsa1) Expression and Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Sialorphin gene (Vcsa1), its protein product this compound, and their roles in key physiological processes. This document details the expression and regulation of Vcsa1, the function of this compound as a neprilysin (NEP) inhibitor, and its downstream effects on pain modulation and erectile function. Included are summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and drug development.

Introduction to this compound and the Vcsa1 Gene

This compound is a pentapeptide (Gln-His-Asn-Pro-Arg) that functions as a natural and potent inhibitor of the enzyme neprilysin (NEP). It is the mature peptide product of the Vcsa1 (Variable coding sequence a1) gene, which is predominantly expressed in the submandibular gland and prostate of adult male rats.[1][2][3] The expression of the Vcsa1 gene is highly dependent on androgens, leading to significant sex-based differences in its expression levels.[4][5]

This compound plays a crucial role in various physiological processes, primarily through its inhibition of NEP. By preventing the degradation of other peptides, particularly enkephalins, this compound potentiates their effects, leading to analgesia.[1][3] Additionally, this compound has been shown to be involved in the regulation of erectile function by promoting the relaxation of corporal smooth muscle.[6][7]

Quantitative Data on Vcsa1 Expression and this compound Activity

The following tables summarize the key quantitative data related to Vcsa1 gene expression and the functional activity of its protein product, this compound.

| Tissue/Condition | Organism | Fold Change in Vcsa1 mRNA Expression | Reference |

| Male vs. Female Submandibular Gland | Rattus norvegicus | ~1000-fold higher in males | [4][5] |

| Castrated vs. Intact Male Corpora | Rattus norvegicus | >6-fold decrease after castration | [4] |

| Castrated + Testosterone (B1683101) vs. Castrated Male Corpora | Rattus norvegicus | ~2-fold increase with testosterone replacement | [4] |

Table 1: Quantitative Analysis of Vcsa1 Gene Expression. This table highlights the significant androgen-dependent regulation of Vcsa1 mRNA levels in different tissues and conditions.

| Parameter | Value | Conditions | Reference |

| NEP Inhibition | |||

| IC₅₀ for Substance P breakdown | 0.4 - 1 µM | In vitro, rat spinal and renal NEP | [1][3] |

| Erectile Function | |||

| ICP/BP Ratio | Increase to ~0.6 | 100 µg intracorporal injection in aging rats | [7][8] |

| Corporal Tissue Relaxation Rate | 2.5-fold increase | In the presence of 1 µM CNP | [5][7] |

| Analgesia | |||

| Effective Antinociceptive Dose | 100-200 µg/kg (i.v.) | In vivo, rat models of pain | [1][3] |

Table 2: Functional Bioactivity of this compound. This table provides key quantitative parameters that define the biological activity of the this compound peptide.

Signaling Pathways

This section provides a visual representation of the key signaling pathways involved in the regulation of Vcsa1 expression and the downstream effects of this compound.

Androgen-Dependent Regulation of Vcsa1 Gene Expression

The expression of the Vcsa1 gene is primarily regulated by androgens through the androgen receptor (AR) signaling pathway.

References

- 1. This compound, a natural inhibitor of rat membrane-bound neutral endopeptidase that displays analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a natural inhibitor of rat membrane-bound neutral endopeptidase that displays analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Testosterone Regulates Erectile Function and Vcsa1 Expression in the Corpora of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (the mature peptide product of Vcsa1) relaxes corporal smooth muscle tissue and increases erectile function in the ageing rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alanine scan of this compound and its hybrids with opiorphin: synthesis, molecular modelling and effect on enkephalins degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound (the mature peptide product of Vcsa1) relaxes corporal smooth muscle tissue and increases erectile function in the ageing rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Anti-inflammatory properties of Sialorphin

An In-Depth Technical Guide to the Anti-inflammatory Properties of Sialorphin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a naturally occurring pentapeptide (Gln-His-Asn-Pro-Arg) first identified in the rat submandibular gland.[1] It functions as a potent and specific dual inhibitor of two key cell-surface ectoenzymes: Neprilysin (NEP, also known as neutral endopeptidase or CD10) and Aminopeptidase N (APN, or CD13).[1][2] The primary anti-inflammatory mechanism of this compound is indirect; by inhibiting these enzymes, it prevents the degradation of endogenous opioid peptides, particularly enkephalins.[1][3][4] This protective action potentiates local and systemic opioidergic signaling, primarily through μ- and δ-opioid receptors, leading to significant analgesic and anti-inflammatory effects.[5][6][7][8] This whitepaper provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elicit these findings.

Core Mechanism of Anti-inflammatory Action

This compound's anti-inflammatory activity is intrinsically linked to its ability to modulate the endogenous opioid system. Unlike direct opioid agonists, this compound acts as a "protector" of naturally released opioid peptides, thereby enhancing their physiological effects at sites of inflammation and pain.

2.1 Inhibition of Enkephalin Degradation Neprilysin (NEP) and Aminopeptidase N (APN) are the primary enzymes responsible for the rapid inactivation of endogenous enkephalins (Met-enkephalin and Leu-enkephalin) in both central and peripheral tissues.[2] this compound competitively inhibits these enzymes, leading to an increased local concentration and prolonged half-life of enkephalins.[3]

2.2 Potentiation of Opioid Receptor Signaling The elevated levels of enkephalins subsequently lead to a more sustained activation of opioid receptors, particularly the μ (mu), δ (delta), and κ (kappa) subtypes, on immune cells, neurons, and intestinal epithelial cells.[2][9] This activation is the critical step that transduces this compound's enzyme-inhibitory action into an anti-inflammatory response. Studies have confirmed that this compound's effects in experimental colitis are mediated by μ- and κ-opioid receptors.[1][5] Downstream effects of this receptor activation include the suppression of pro-inflammatory signaling pathways and a reduction in the production of key inflammatory mediators like TNF-α and IL-1β.[2]

2.3 Signaling Pathway Diagram

Caption: this compound's indirect anti-inflammatory signaling pathway.

Quantitative Data Presentation

The efficacy of this compound has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme / Substrate | This compound Concentration | Observed Effect | Source |

|---|---|---|---|

| Neprilysin (NEP) / Substance P | IC₅₀: 0.4–1.0 µM | Competitive inhibition of substrate breakdown | [10][11] |

| Neprilysin (NEP) / Met-enkephalin | Not specified | Prevents degradation |[11] |

Table 2: In Vivo Analgesic Effects of this compound in Rat Models

| Experimental Model | This compound Dose (i.v.) | Key Finding | Source |

|---|---|---|---|

| Formalin Test | 200 µg/kg | Reduced paw licking time from 106.3s to 66.3s. Effect blocked by μ- and δ-opioid antagonists. | [10] |

| Pin-Pain Test | 100 µg/kg | Decreased pain behaviors (vocalizations, avoidance); increased exploratory activity in aversive areas. |[10] |

Table 3: In Vivo Anti-inflammatory Effects of this compound in TNBS-Induced Colitis (Mouse Model)

| Parameter Measured | Control (TNBS only) | This compound (0.3 mg/kg) | This compound (1 mg/kg) | This compound (3 mg/kg) | Source |

|---|---|---|---|---|---|

| Macroscopic Score | 6.8 ± 0.5 | 4.8 ± 0.4* | 4.1 ± 0.4** | 3.8 ± 0.3*** | [5] |

| Ulcer Score | 3.4 ± 0.4 | 2.1 ± 0.2* | 1.8 ± 0.3** | 1.6 ± 0.3** | [5] |

| Colonic Wall Thickness (mm) | 1.2 ± 0.05 | 1.0 ± 0.04* | 0.9 ± 0.04** | 0.9 ± 0.03** | [5] |

| MPO Activity (U/mg tissue) | 1.9 ± 0.2 | 1.2 ± 0.1* | 1.0 ± 0.1** | 0.9 ± 0.1** | [5] |

Data are presented as mean ± SEM. Doses administered i.p., twice daily for 3 days. Statistical significance vs. TNBS control: *p < 0.05, **p < 0.01, ***p < 0.001.

Important Note on Specificity: In a dextran (B179266) sulphate sodium (DSS)-induced colitis mouse model, systemic administration of this compound (1 mg/kg, i.p., twice daily) did not reverse any of the evaluated inflammatory parameters, suggesting its therapeutic efficacy may be model-dependent.[5]

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and extension of these findings.

4.1 Protocol: TNBS-Induced Colitis in Mice This model mimics Crohn's disease and is used to evaluate the therapeutic efficacy of anti-inflammatory compounds.[5]

-

Animal Model: Male CD-1 mice (20-25g).

-

Acclimatization: Animals are housed under standard conditions for at least 7 days prior to experimentation.

-

Induction of Colitis:

-

Mice are lightly anesthetized with isoflurane.

-

A 3.5F catheter is inserted 4 cm into the colon.

-

150 µL of 2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (10 mg/mL in 50% ethanol) is administered intrarectally (i.c.).

-

Control animals receive 50% ethanol (B145695) vehicle.

-

-

Treatment Regimen:

-

This compound (0.3, 1.0, or 3.0 mg/kg) or vehicle is administered intraperitoneally (i.p.) twice daily.

-

Treatment begins 2 hours after TNBS instillation and continues for 3 days.

-

-

Assessment (Day 3):

-

Animals are euthanized, and the distal 8 cm of the colon is excised.

-

Macroscopic Scoring: The colon is assessed for inflammation severity based on a standardized scoring system.

-

Colonic Wall Thickness: Measured using a digital caliper.

-

Myeloperoxidase (MPO) Activity: A tissue sample is homogenized and analyzed via a colorimetric assay to quantify neutrophil infiltration, a marker of inflammation.

-

Caption: Experimental workflow for the acute TNBS-induced colitis model.

4.2 Protocol: DSS-Induced Colitis in Mice This model is used to induce an ulcerative colitis-like pathology.[5]

-

Animal Model: Male CD-1 mice.

-

Induction of Colitis:

-

Acute colitis is induced by administering 4% (wt/vol) dextran sulphate sodium (DSS) in the drinking water ad libitum for 5 days.

-

From Day 6, animals are returned to regular drinking water.

-

-

Treatment Regimen:

-

This compound (1 mg/kg) or vehicle is administered i.p. twice daily for 6 days, starting from Day 0.

-

-

Assessment (Day 7):

-

Animals are euthanized.

-

Assessment parameters are similar to the TNBS model, including macroscopic scoring and MPO activity.

-

Caption: Experimental workflow for the acute DSS-induced colitis model.

4.3 Protocol: Formalin Test in Rats This model assesses nociceptive responses to a persistent chemical stimulus, which has an early neurogenic phase and a later inflammatory phase. This compound's effect is most pronounced in the inflammatory phase.[10]

-

Animal Model: Male Wistar rats (350-400g).

-

Habituation: Rats are habituated to the testing environment for 30 minutes per day for 2 days prior to the test.

-

Drug Administration: this compound (e.g., 200 µg/kg) or vehicle is administered intravenously (i.v.) 10 minutes before the formalin injection.

-

Nociceptive Stimulus: 50 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the hind paw.

-

Behavioral Assessment: Immediately after injection, the rat is placed in an observation chamber, and the cumulative time spent licking the injected paw is recorded for a period of 15 minutes (representing the early/acute phase).

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties, primarily through an indirect mechanism involving the protection of endogenous enkephalins and the subsequent potentiation of μ- and κ-opioid receptor signaling. Quantitative data from preclinical models, particularly the TNBS-induced colitis model, underscore its potential as a therapeutic agent for inflammatory bowel disease. Its unique mechanism of action—modulating an endogenous anti-inflammatory pathway rather than acting as a direct exogenous agonist—may offer a favorable profile compared to traditional opioid therapies.

However, the lack of efficacy in the DSS model highlights the need for further research to understand the specific inflammatory contexts in which this compound is most effective. Future work should focus on optimizing drug delivery, improving the pharmacokinetic profile of this compound through derivatization[3][12], and further elucidating the downstream intracellular signaling cascades triggered by opioid receptor activation on immune cells. These efforts will be critical for translating the therapeutic potential of this compound into clinical applications for inflammatory diseases.

References

- 1. Systemic Administration of this compound Attenuates Experimental Colitis in Mice via Interaction With Mu and Kappa Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI - Anti-inflammatory properties of the μ opioid receptor support its use in the treatment of colon inflammation [jci.org]

- 3. μ‐Opioid receptor activation prevents acute hepatic inflammation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. Anti-Inflammatory Effect of Homo- and Heterodimers of Natural Enkephalinase Inhibitors in Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. This compound, a natural inhibitor of rat membrane-bound neutral endopeptidase that displays analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Sialorphin's Effect on Smooth Muscle Relaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sialorphin, an endogenous pentapeptide (Gln-His-Asn-Pro-Arg) found in rats, has emerged as a significant modulator of smooth muscle tone, particularly in the context of erectile function.[1][2] Its mechanism of action is indirect, stemming from its potent and competitive inhibition of Neutral Endopeptidase (NEP), a key enzyme responsible for the degradation of various signaling peptides.[3][4][5] This guide provides a comprehensive overview of the mechanism by which this compound induces smooth muscle relaxation, details the experimental protocols used to elucidate this effect, and presents the quantitative data supporting its physiological role. The primary pathway involves the potentiation of the C-type natriuretic peptide (CNP) signaling cascade, leading to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent smooth muscle relaxation.[1]

Mechanism of Action: Inhibition of Neutral Endopeptidase (NEP)

This compound's primary molecular target is the cell surface enzyme Neutral Endopeptidase (NEP; also known as neprilysin).[3][5] NEP plays a crucial role in turning off various peptide-signaling events by breaking down signaling molecules.[5] this compound acts as a competitive inhibitor of NEP, preventing it from degrading its natural substrates.[3][5] This inhibitory action is central to all of this compound's downstream physiological effects, including smooth muscle relaxation and analgesia.[1][3] The inhibition of NEP by this compound has been demonstrated to be as effective as synthetic inhibitors like thiorphan.[4]

The this compound-CNP-cGMP Signaling Pathway

The relaxation of corporal smooth muscle by this compound is not a direct effect but is mediated through the enhancement of the C-type natriuretic peptide (CNP) signaling pathway.[1] In the corpus cavernosum, CNP binds to its membrane receptor, guanylate cyclase-B (GC-B), on smooth muscle cells.[1] This binding activates GC-B, which in turn catalyzes the conversion of GTP to the second messenger cyclic guanosine monophosphate (cGMP).[1]

Under normal conditions, NEP limits the duration of this signal by degrading CNP.[1] However, in the presence of this compound, NEP is inhibited, leading to a sustained presence of CNP.[1] This results in prolonged activation of GC-B and a significant increase in intracellular cGMP levels.[1] Elevated cGMP then activates downstream effectors, such as cGMP-dependent protein kinase (PKG) and maxi-K (BKCa) channels.[1][6] The activation of these channels causes an efflux of potassium ions (K+), leading to hyperpolarization of the smooth muscle cell membrane, a decrease in intracellular calcium (Ca2+), and ultimately, relaxation.[1]

Experimental Evidence and Quantitative Data

The effects of this compound on smooth muscle have been validated through both in vitro and in vivo studies, primarily focusing on corporal smooth muscle tissue due to its direct relevance to erectile function.[1][7][8]

In Vitro Organ Bath Studies

Organ bath experiments are a cornerstone for studying the contractility of isolated smooth muscle tissues.[9][10] In these studies, strips of rat corpus cavernosum are mounted in a chamber, pre-contracted with an alpha-agonist like phenylephrine (B352888), and then exposed to various agents to measure relaxation.[1][7]

Studies have shown that while this compound alone has no significant direct effect on pre-contracted corporal strips, it markedly enhances the relaxation induced by CNP.[1] When CNP (1 µM) was added to phenylephrine-contracted tissue, it produced a significant increase in the relaxation rate.[7] The addition of this compound (1 µg/mL) further amplified this effect, resulting in a 2.5-fold greater relaxation rate compared to the carrier control.[1][7]

Table 1: In Vitro Effects of this compound on Corporal Smooth Muscle Relaxation

| Treatment Condition | Mean Rate of Tension Loss (SD) | Fold Increase vs. Carrier Alone | Reference |

|---|---|---|---|

| Carrier Alone | 0.052 (0.012) | 1.0 | [1] |

| 1 µM CNP | 0.087 (0.018) | ~1.7 | [1] |

| 1 µg/mL this compound | 0.072 (0.018) | ~1.4 | [1] |

| 1 µM CNP + 1 µg/mL this compound | 0.130 (0.014) | 2.5 |[1] |

In Vivo Erectile Function Studies

The physiological relevance of this compound-induced smooth muscle relaxation has been demonstrated in aging rat models of erectile dysfunction.[1][7] Erectile function is assessed by measuring the ratio of intracavernosal pressure (ICP) to mean arterial blood pressure (BP) upon stimulation of the cavernous nerve. An ICP/BP ratio of approximately 0.6 is considered indicative of a functional erection.[1]

Direct intracorporal injection of this compound into retired breeder rats led to a significant, time-dependent improvement in erectile response.[1][7] This effect became prominent 35-45 minutes post-injection and continued to increase, with the ICP/BP ratio reaching the functional threshold of ~0.6 after 55-65 minutes.[1][7][8]

Table 2: In Vivo Effects of this compound on Erectile Function in Aging Rats

| Treatment | Time Post-Injection (min) | Stimulation | ICP/BP Ratio | Reference |

|---|---|---|---|---|

| This compound (100 µg) | 35-45 | 0.75 mA | Significant Increase* | [1] |

| This compound (100 µg) | 55-65 | 0.75 mA | Significant Increase* | [1] |

| This compound (100 µg) | 55-65 | 4.0 mA | Approached 0.6 | [1][7] |

| Carrier Alone | N/A | N/A | No significant effect | [1] |

*Specific values not provided in the source material, but described as a significant time-dependent increase.

Detailed Experimental Protocols

Protocol: Organ Bath Assay for Corporal Smooth Muscle Relaxation

This protocol outlines the methodology for assessing the effect of this compound on isolated corporal smooth muscle strips.[1][7][9][10][11]

1. Tissue Preparation:

- Euthanize male Sprague-Dawley rats (250-300g) in accordance with institutional animal care guidelines.

- Excise the penis and immediately place it in cold, oxygenated Krebs-Ringer bicarbonate (KRB) solution.

- Dissect the corpus cavernosum tissue, removing the corpus spongiosum and urethra.

- Prepare longitudinal strips of corporal tissue (approx. 2x2x8 mm).

2. Mounting and Equilibration:

- Mount each tissue strip in a 15 mL organ bath containing KRB solution.[11]

- Maintain the bath at 37°C and continuously bubble with carbogen (B8564812) (95% O2, 5% CO2) to ensure oxygenation and a physiological pH of 7.4.[11]

- Connect one end of the strip to a fixed mount and the other to an isometric force transducer.

- Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

3. Experimental Procedure:

- Induce a stable contraction by adding phenylephrine (1 µM) to the bath.

- Once the contraction plateaus, add the test substance(s). For example:

- Control: Add carrier (e.g., saline).

- CNP Effect: Add CNP (1 µM).